molecular formula C10H11N5O B7745857 6-methyl-3-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-5-one

6-methyl-3-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-5-one

Cat. No.: B7745857
M. Wt: 217.23 g/mol
InChI Key: UZNIVPNWUVBMOQ-UHFFFAOYSA-N
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Description

6-methyl-3-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-5-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a pyridine moiety, which is a six-membered ring with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-5-one typically involves the reaction of 6-methyl-2H-1,2,4-triazin-3-one with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or triazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-methyl-3-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-methyl-3-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-5-one: Lacks the methyl group at the 6-position.

    6-methyl-2H-1,2,4-triazin-3-one: Lacks the pyridin-3-ylmethylamino group.

    Pyridin-3-ylmethylamine: Lacks the triazine ring.

Uniqueness

6-methyl-3-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-5-one is unique due to the presence of both the triazine and pyridine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-3-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-7-9(16)13-10(15-14-7)12-6-8-3-2-4-11-5-8/h2-5H,6H2,1H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNIVPNWUVBMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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